Cas no 2248325-95-1 (tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)

Tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based intermediate with applications in pharmaceutical and agrochemical synthesis. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, making it valuable for stepwise functionalization. The 5-amino substituent provides a reactive site for further derivatization, enabling the introduction of diverse pharmacophores. Its isopropyl substitution at the 1-position contributes to steric hindrance, improving selectivity in coupling reactions. This compound is particularly useful in the development of heterocyclic scaffolds for drug discovery. High purity and well-defined reactivity make it a reliable building block for medicinal chemistry and material science applications.
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate structure
2248325-95-1 structure
商品名:tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
CAS番号:2248325-95-1
MF:C11H19N3O2
メガワット:225.287462472916
CID:5604842
PubChem ID:137941537

tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6510481
    • Tert-butyl 5-amino-1-propan-2-ylpyrazole-3-carboxylate
    • tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
    • 2248325-95-1
    • インチ: 1S/C11H19N3O2/c1-7(2)14-9(12)6-8(13-14)10(15)16-11(3,4)5/h6-7H,12H2,1-5H3
    • InChIKey: CIVHGCUDSBBRBD-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=C(N)N(C(C)C)N=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 225.147726857g/mol
  • どういたいしつりょう: 225.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6510481-10g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1
10g
$6758.0 2023-08-31
Enamine
EN300-6510481-0.25g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1 95.0%
0.25g
$1447.0 2025-03-14
Enamine
EN300-6510481-2.5g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1 95.0%
2.5g
$3080.0 2025-03-14
Enamine
EN300-6510481-0.1g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1 95.0%
0.1g
$1384.0 2025-03-14
Enamine
EN300-6510481-0.5g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1 95.0%
0.5g
$1509.0 2025-03-14
Enamine
EN300-6510481-1g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1
1g
$1572.0 2023-08-31
Enamine
EN300-6510481-5g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1
5g
$4557.0 2023-08-31
Enamine
EN300-6510481-1.0g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1 95.0%
1.0g
$1572.0 2025-03-14
Enamine
EN300-6510481-0.05g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1 95.0%
0.05g
$1320.0 2025-03-14
Enamine
EN300-6510481-5.0g
tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
2248325-95-1 95.0%
5.0g
$4557.0 2025-03-14

tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate 関連文献

tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS No. 2248325-95-1)

tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS No. 2248325-95-1) is a specialized pyrazole derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its tert-butyl ester and amino-functionalized pyrazole core, has garnered attention for its versatility in synthetic chemistry and drug discovery. Its molecular structure, featuring a propan-2-yl substituent, enhances its stability and reactivity, making it a valuable intermediate in the development of bioactive molecules.

In recent years, the demand for heterocyclic compounds like tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate has surged due to their role in designing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential to modulate enzyme activity, a topic frequently searched in academic and industrial databases. The compound’s carboxylate group also allows for further functionalization, enabling the creation of tailored derivatives for targeted therapies.

The synthesis of tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions, including condensation and esterification processes. Its CAS No. 2248325-95-1 serves as a unique identifier in chemical databases, ensuring accurate referencing in patents and publications. With the growing focus on green chemistry, efforts to optimize its synthesis using eco-friendly catalysts and solvents align with industry trends.

From an analytical perspective, this compound exhibits distinct NMR and mass spectrometry profiles, facilitating its characterization. Its pyrazole ring contributes to its UV absorption properties, a feature exploited in high-throughput screening assays. These attributes make it a subject of interest in computational chemistry studies, where researchers explore its binding affinities using molecular docking tools.

Beyond pharmaceuticals, tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate finds niche applications in material science, particularly in the development of organic semiconductors. Its conjugated system and electron-rich amino group contribute to charge transport properties, a hot topic in renewable energy research. This dual utility underscores its relevance across interdisciplinary fields.

In summary, tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS No. 2248325-95-1) represents a pivotal building block in modern chemistry. Its structural features and adaptability address key challenges in drug design and functional materials, resonating with current scientific priorities. As innovation accelerates, this compound is poised to remain at the forefront of molecular innovation.

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